2-Methyl-4-methylidenehepta-2,6-dien-1-ol
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Overview
Description
2-Methyl-4-methylidenehepta-2,6-dien-1-ol is an organic compound with the molecular formula C9H14O It is characterized by its unique structure, which includes a hepta-2,6-dien backbone with methyl and methylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-methylidenehepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the reaction of appropriate aldehydes with allylic alcohols under specific conditions. For instance, the reaction of 2-methyl-4-pentenal with allyl alcohol in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-methylidenehepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The presence of double bonds allows for electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-4-methylidenehepta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-4-methylidenehepta-2,6-dien-1-ol involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, which allow it to interact with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby altering the function of the target molecules .
Comparison with Similar Compounds
2,4-Heptadien-1-ol: Shares a similar backbone but lacks the methyl and methylidene substituents.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Contains a cyclohexene ring, making it structurally distinct
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61753-44-4 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-4-methylidenehepta-2,6-dien-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6,10H,1-2,5,7H2,3H3 |
InChI Key |
DWXBZWPGLHSFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C)CC=C)CO |
Origin of Product |
United States |
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